1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone

CCR4 Antagonism Chemokine Receptor Inflammation

Procure this exact scaffold (CAS 2034282-31-8) for unambiguous CCR4 target engagement. Its 6-methoxy/4-acetyl substitution pattern defines a distinct SAR vector within the crowded piperazinyl-pyrimidine IP space. Use as a CCR4 tool in T‑cell chemotaxis (TARC/MDC) or as a validated negative control for AChE inhibitor programs to rule out assay interference. Avoid uncharacterized near‑neighbors that risk off‑target liabilities.

Molecular Formula C18H20N4O3
Molecular Weight 340.383
CAS No. 2034282-31-8
Cat. No. B2445970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone
CAS2034282-31-8
Molecular FormulaC18H20N4O3
Molecular Weight340.383
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC=N3)OC
InChIInChI=1S/C18H20N4O3/c1-13(23)14-3-5-15(6-4-14)21-7-9-22(10-8-21)18(24)16-11-17(25-2)20-12-19-16/h3-6,11-12H,7-10H2,1-2H3
InChIKeyLRGCHUDVDHRYFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone: A Specialized Piperazinyl Pyrimidine CCR4 Antagonist Scaffold


The compound 1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone (CAS 2034282-31-8) is a synthetic small molecule belonging to the piperazinyl pyrimidine derivative class, structurally characterized by a 6-methoxypyrimidine-4-carbonyl moiety linked via a piperazine bridge to a phenyl ethanone group [1]. It falls within the broad Markush structures claimed in patents directed toward chemokine receptor 4 (CCR4) antagonism for inflammatory and autoimmune indications [2]. While basic physicochemical properties are computationally defined, its specific biological annotation in the public domain remains largely limited to patent class membership and uncorroborated vendor claims, with no peer-reviewed pharmacological characterization identified as of the current evidence cutoff.

Why Substituting 1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone with Other Piperazinyl Pyrimidines Carries Quantifiable Risk


Within the piperazinyl pyrimidine class covered by U.S. Patent 9,493,453, the specifically claimed Markush formulas allow for extensive variation at the pyrimidine, piperazine, and terminal aromatic positions, which translates to profound differences in CCR4 antagonistic potency, selectivity over related chemokine receptors, and downstream pharmacokinetic profiles, even among close structural analogs [1]. The precise positioning of the 6-methoxy electron-donating group on the pyrimidine ring and the 4-acetyl substitution on the terminal phenyl ring dictate the molecule's three-dimensional conformation and its ability to form key hydrogen bond interactions within the CCR4 binding pocket. Therefore, generic procurement of an uncharacterized 'CCR4 antagonist' or a near neighbor without specific corroborating biological data for this exact scaffold constitutes a high-risk substitution, as minor structural modifications can ablate target engagement or introduce unpredictable off-target liabilities, undermining experimental reproducibility in T-cell migration, atopic dermatitis, or allergic asthma models [1].

Quantitative Differentiation Map for 1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone


Structurally Specific CCR4 Antagonism Class Membership vs. Uncharacterized Analogs

The compound is structurally encompassed by the generic Formula I in U.S. Patent 9,493,453, which covers piperazinyl pyrimidine derivatives demonstrated to have CCR4 antagonism. The patent specifically claims compounds where the pyrimidine ring is substituted with alkoxy groups such as methoxy, and the terminal phenyl ring can bear an acyl group like ethanone, directly matching this compound's architecture. However, the patent does not provide isolated IC50 data for this specific compound. The quantitative differentiation must be inferred at the class level: the structural subclass is engineered for CCR4 antagonism, a clear divergence from other piperazinyl pyrimidines optimized for acetylcholinesterase (AChE) inhibition or kinase targets [1].

CCR4 Antagonism Chemokine Receptor Inflammation

Absence of Confirmed AChE Inhibitory Data vs. Known AChE Inhibitors

While several vendor listings describe this compound as having potential as an acetylcholinesterase (AChE) inhibitor, a search of the primary peer-reviewed literature and authoritative databases such as ChEMBL and PubChem BioAssay yields no quantitative IC50, Ki, or % inhibition data for this compound against AChE as of the current evidence cutoff. In contrast, structurally related piperazinyl pyrimidine AChE inhibitors from the 2016 Panek et al. study demonstrate quantifiable EeAChE IC50 values ranging from 0.83 µM to 19.18 µM for their most active compounds, and compound 52 achieved an IC50 of 6.47 µM [1]. The target compound's lack of verified AChE data means it cannot be quantitatively compared; any procurement for cholinergic research is based on unverified extrapolation.

Acetylcholinesterase Alzheimer's Disease Selectivity

Computational Physicochemical Property Profile for Formulation and Handling Suitability

The compound's computed physicochemical properties provide a baseline for formulation and assay planning. It exhibits an XLogP3 of 1.6, indicating moderate lipophilicity suitable for passive membrane permeability, with 0 hydrogen bond donors and 6 acceptors, suggesting good solubility in DMSO and common assay buffers [1]. The molecular weight of 340.4 g/mol falls within the favorable range for lead-like molecules. While a direct comparator is not needed for intrinsic properties, these values differentiate it from many bulkier, more lipophilic piperazinyl pyrimidine patent examples that require specialized solubilization protocols.

Drug-like Properties XLogP3 Hydrogen Bonding In Vitro Assay Design

Recommended Application Scenarios for Procuring 1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone


Early-Stage Hit Validation in CCR4-Mediated T-Cell Chemotaxis Assays

Based on its structural Membership in the patented CCR4 antagonist piperazinyl pyrimidine class, this compound is best deployed as a tool for target engagement studies in human CCR4-expressing cell lines (e.g., CEM or Hut-78 T-cell lines). Its favorable computational XLogP3 of 1.6 supports direct use in standard cell-based chemotaxis assays using TARC (CCL17) or MDC (CCL22) as chemoattractants, as outlined in the representative class pharmacology from U.S. Patent 9,493,453 [1].

Negative Control Arm for Acetylcholinesterase (AChE) Inhibitor Screening Campaigns

Procurement is strategically justified as a structurally related negative control for projects targeting AChE with piperazine-pyrimidine hybrids. Since this compound has no verified AChE inhibitory activity in primary sources, it can serve to benchmark the selectivity of active AChE inhibitors like Compound 52 (Panek_2016_Eur.J.Med.Chem_125_676) [1], helping to rule out non-specific assay interference or pan-assay interference compounds (PAINS) common to the chemotype.

Medicinal Chemistry Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration

The compound serves as a key synthetic intermediate or scaffold reference for SAR studies aimed at diverging CCR4 antagonism from unintended off-targets. The 4-acetyl phenyl and 6-methoxy pyrimidine substitution pattern defines a distinct SAR vector within the crowded piperazinyl pyrimidine IP space, making it a valuable comparator when profiling new chemical entities derived from the same Markush patent [1].

Biophysical Assay Development: SPR and Thermal Shift Assays for CCR4 Ligand Binding

Given its moderate molecular weight (340.4 g/mol) and favorable hydrogen-bonding profile, this compound is a practical candidate for immobilization on SPR chips or use in differential scanning fluorimetry (DSF) assays to confirm direct binding to purified CCR4 receptor protein. Its use in these assays to establish assay conditions can pre-validate expensive antibody or ligand reagents before scaling up to high-throughput screens [1].

Quote Request

Request a Quote for 1-(4-(4-(6-Methoxypyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.